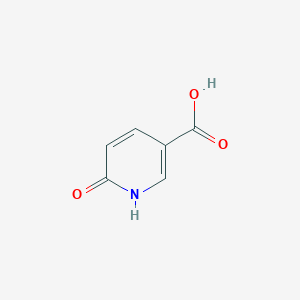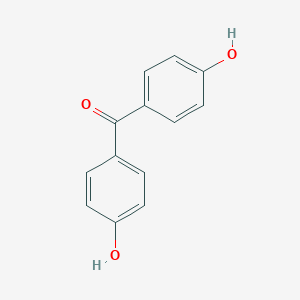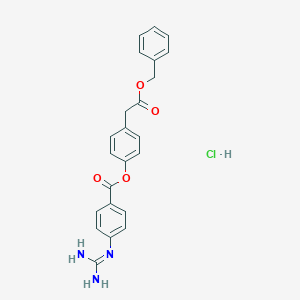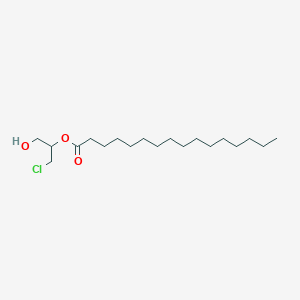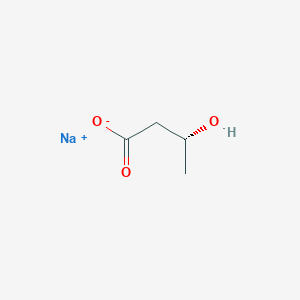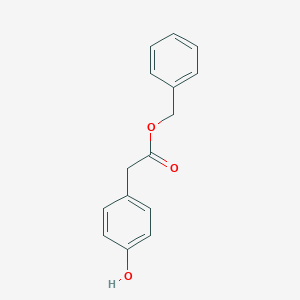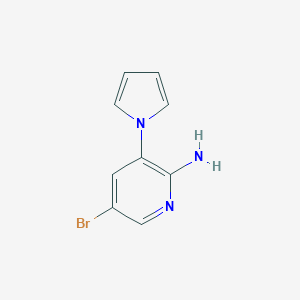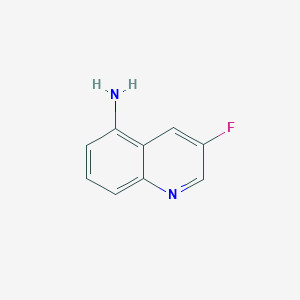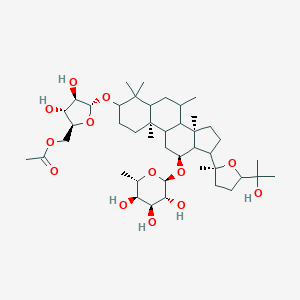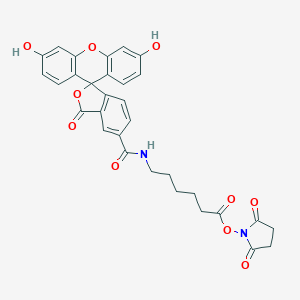
6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester
描述
6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester is a derivative of fluorescein, a fluorescent compound commonly used in biological studies for labeling purposes. The molecule is modified to include a succinimidyl ester group, which allows it to react with primary amines, typically found on proteins or antibodies, forming stable amide bonds. This modification makes it a valuable tool for bioconjugation in various biological assays and imaging applications.
Synthesis Analysis
The synthesis of 6-carboxyfluorescein succinimidyl esters involves multiple steps. Initially, resorcinol is condensed with trimellitic acid using methylsulfonic acid as a solvent, resulting in a mixture of 5- and 6-carboxyfluorescein isomers . The 6-carboxyfluorescein isomer is then separated and further reacted with pivalyl chloride and di-isopropylamine to form a dipivalate di-isopropylamine salt . This intermediate is hydrolyzed and subsequently esterified to yield the active succinimidyl ester . Another method involves activating a mixture of 5- and 6-carboxyfluorescein with 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride in the presence of N-hydroxysuccinimide to produce the succinimidyl ester . The regioisomeric mixtures are then separated to achieve high purity of the desired ester .
Molecular Structure Analysis
The molecular structure of 6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester is characterized by the presence of the fluorescein core, which is responsible for its fluorescent properties. The molecule is further modified by the addition of a hexanoic acid linker and a succinimidyl group, which is essential for its reactivity with primary amines. The precise structure and purity of the compound are critical for its function as a labeling agent, and the separation of regioisomeric mixtures is an important step in ensuring the utility of the compound in biological applications .
Chemical Reactions Analysis
The succinimidyl ester group in 6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester is highly reactive towards nucleophiles, particularly primary amines. This reactivity is exploited in bioconjugation reactions where the ester group reacts with the amine groups on biomolecules to form stable amide bonds. The reaction is typically carried out under mild conditions to preserve the integrity of the biomolecules being labeled. The specificity and efficiency of this reaction are crucial for the successful application of the compound in labeling proteins, antibodies, and other amine-containing biomolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester are influenced by the fluorescein moiety and the succinimidyl ester group. The fluorescein core imparts strong fluorescence to the molecule, which is essential for its detection in various assays. The succinimidyl ester group determines the compound's reactivity and stability. The compound's solubility, stability in various solvents, and reactivity under different pH conditions are important parameters that affect its application in biological research. The high purity (>98%) of the synthesized esters is also a significant property that ensures consistent performance in bioconjugation reactions .
科学研究应用
-
Immunofluorescent Probes
- Field: Immunology
- Application: The compound can be used to label antibodies for use as immunofluorescent probes .
- Method: The specific method of application would depend on the particular experiment, but generally involves the reaction of the compound with the antibody to form a conjugate .
- Results: The labeled antibodies can be used to detect specific antigens in biological samples, providing valuable information for research and diagnostic purposes .
-
Hybridization Probes
- Field: Molecular Biology
- Application: The compound can be used to label oligonucleotides for use as hybridization probes .
- Method: The labeling process typically involves the reaction of the compound with the oligonucleotide, forming a conjugate that can bind to complementary sequences .
- Results: These probes can be used in techniques such as fluorescence in situ hybridization (FISH) to detect specific DNA or RNA sequences in cells or tissues .
-
Protein Detection
- Field: Biochemistry
- Application: The compound can be used to detect proteins in gels and on Western blots .
- Method: The compound can be used to label proteins, which can then be detected based on their fluorescence .
- Results: This allows for the identification and quantification of specific proteins in a sample .
-
Fluorescent Diagnostic Agent
- Field: Medical Diagnostics
- Application: The compound is used as a fluorescent diagnostic agent in the analysis of amyloid-β peptides in cerebrospinal fluid samples .
- Method: The compound is used to label the peptides, which can then be detected based on their fluorescence .
- Results: This can provide valuable information for the diagnosis and monitoring of conditions such as Alzheimer’s disease .
-
Fluorescent Derivatives of Proteins
- Field: Biochemistry
- Application: The compound can be used to prepare fluorescent derivatives of proteins such as tubulin .
- Method: The compound is typically dissolved in high-quality, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and the reaction carried out in 0.1–0.2 M sodium bicarbonate buffer, pH 8.3, at room temperature for 1 hour .
- Results: The resulting fluorescein conjugates can be detected with standard FITC or GFP filter sets .
-
Fluorescence Polarization Immunoassay (FPIA)
- Field: Clinical Chemistry
- Application: The compound can be used for the preparation of a phenytoin tracer for the determination of this and other drugs in serum and plasma by fluorescence polarization immunoassay (FPIA) and laser-induced fluorescence detection .
- Method: The compound is typically dissolved in high-quality, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and the reaction carried out in 0.1–0.2 M sodium bicarbonate buffer, pH 8.3, at room temperature for 1 hour .
- Results: This can provide valuable information for the diagnosis and monitoring of conditions such as epilepsy .
-
Fluorescent Derivatization Reagent
- Field: Analytical Chemistry
- Application: Fluorescein is a common green-fluorescent derivatization reagent, while succinimidyl esters are frequently used for the labeling of the primary amines (R-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
- Method: The fluorescein succinimidyl ester is typically dissolved in high-quality, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and the reaction carried out in 0.1–0.2 M sodium bicarbonate buffer, pH 8.3, at room temperature for 1 hour .
- Results: This ‘SFX’ succinimidyl ester contains a seven-atom amino-hexanoyl spacer between the fluorophore and the reactive group. This spacer separates the fluorophore from the biomolecule to which it is conjugated, potentially reducing the quenching that typically occurs upon conjugation .
-
Fluorescence Polarization Immunoassay (FPIA)
- Field: Clinical Chemistry
- Application: The compound can be used for the preparation of a phenytoin tracer for the determination of this and other drugs in serum and plasma by fluorescence polarization immunoassay (FPIA) and laser-induced fluorescence detection .
- Method: The fluorescein succinimidyl ester is typically dissolved in high-quality, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) and the reaction carried out in 0.1–0.2 M sodium bicarbonate buffer, pH 8.3, at room temperature for 1 hour .
- Results: This can provide valuable information for the diagnosis and monitoring of conditions such as epilepsy .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O10/c34-18-6-9-22-24(15-18)41-25-16-19(35)7-10-23(25)31(22)21-8-5-17(14-20(21)30(40)42-31)29(39)32-13-3-1-2-4-28(38)43-33-26(36)11-12-27(33)37/h5-10,14-16,34-35H,1-4,11-13H2,(H,32,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIXCCAGPHVPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479727 | |
| Record name | 6-[Fluorescein-5(6)-carboxamido]hexanoic acid N-hydroxysuccinimide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Fluorescein-5-carboxamido)hexanoic Acid Succinimidyl Ester | |
CAS RN |
148356-00-7 | |
| Record name | 6-[Fluorescein-5(6)-carboxamido]hexanoic acid N-hydroxysuccinimide ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




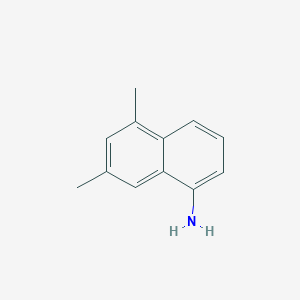
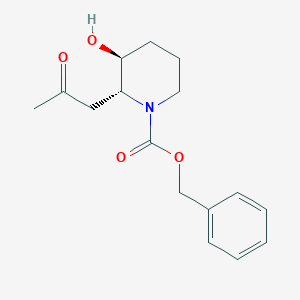
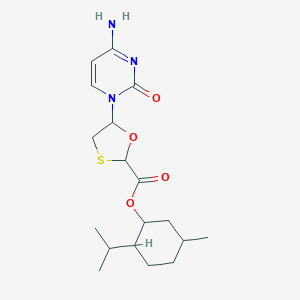
![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)
